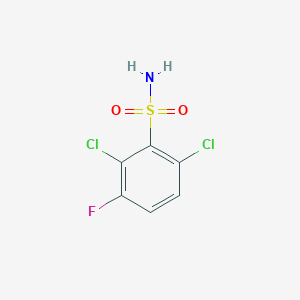

2,6-Dichloro-3-fluorobenzenesulfonamide

Description

2,6-Dichloro-3-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H4Cl2FNO2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its unique combination of chlorine and fluorine substituents on the benzene ring, which imparts distinct chemical properties.

Properties

IUPAC Name |

2,6-dichloro-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO2S/c7-3-1-2-4(9)5(8)6(3)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTZWMBEELOKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-fluorobenzenesulfonamide typically involves the sulfonation of 2,6-dichloro-3-fluorobenzene. The process can be summarized as follows:

Starting Material: 2,6-Dichloro-3-fluorobenzene.

Sulfonation: The starting material is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonamide group.

Reaction Conditions: The reaction is usually carried out at a temperature range of 0-5°C to prevent over-sulfonation and ensure selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactors equipped with temperature control systems. The process is optimized to maximize yield and minimize by-products. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzenesulfonamides.

Oxidation: Products include sulfonic acids and sulfonyl chlorides.

Reduction: Products include amines.

Scientific Research Applications

2,6-Dichloro-3-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

2,6-Dichlorobenzenesulfonamide: Lacks the fluorine substituent, resulting in different chemical properties.

3,5-Dichloro-2-fluorobenzenesulfonamide: Has a different substitution pattern, affecting its reactivity and applications.

2,6-Difluorobenzenesulfonamide: Contains two fluorine atoms, altering its electronic properties.

Uniqueness

2,6-Dichloro-3-fluorobenzenesulfonamide is unique due to its specific combination of chlorine and fluorine substituents, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2,6-Dichloro-3-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in antimicrobial and anticancer research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₆H₄Cl₂FNO₂S

- Molecular Weight: 239.07 g/mol

The presence of chlorine and fluorine atoms in the benzene ring significantly influences the compound’s reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The sulfonamide group mimics natural substrates, allowing it to inhibit enzymes by blocking their active sites. This inhibition can disrupt various biochemical pathways essential for microbial growth and cancer cell proliferation.

- Antimicrobial Activity: The compound has been investigated for its potential antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A summary of findings includes:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Effective at inhibiting growth | |

| Staphylococcus aureus | Moderate inhibition observed | |

| Candida albicans | Antifungal activity noted |

In vitro studies have shown that the compound can effectively reduce bacterial and fungal load, suggesting its potential as a therapeutic agent.

Anticancer Properties

This compound has also been explored for its anticancer properties. Key findings include:

- Cell Line Studies: The compound demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values ranged from 10 to 30 µM, indicating potent activity .

- Mechanisms of Action: The anticancer effects are believed to result from apoptosis induction and cell cycle arrest, mediated through the inhibition of specific signaling pathways involved in tumor growth and survival .

Case Studies

Several studies have provided insights into the biological activities of this compound:

-

Antimicrobial Efficacy Study:

- A study evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. Results showed a significant reduction in bacterial viability when treated with varying concentrations of the compound.

- Anticancer Activity Assessment:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.